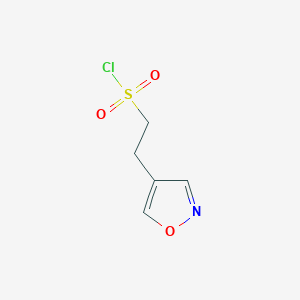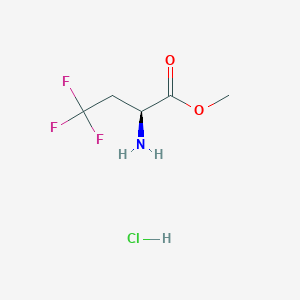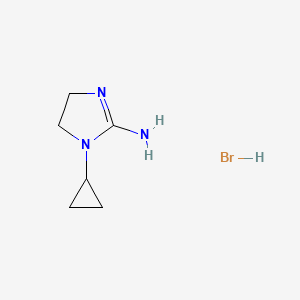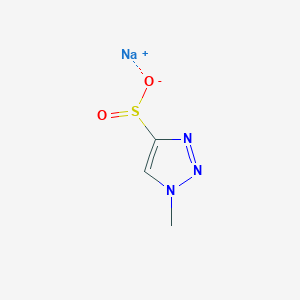
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate (NMT) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and physiological studies. NMT is a versatile and powerful reagent that has a wide range of applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and physiological studies. In organic synthesis, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is used as a catalyst for the synthesis of various organic compounds. In biochemical research, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used to study the mechanism of enzyme catalysis. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been used in physiological studies to study the effects of various drugs on the body.
Wirkmechanismus
The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is not fully understood. However, it is known that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate acts as a nucleophilic catalyst, which means that it reacts with other molecules to form new compounds. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is believed to act as a proton donor, which helps to activate other molecules and facilitate the formation of new compounds.
Biochemical and Physiological Effects
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been studied for its potential biochemical and physiological effects. Studies have shown that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can act as an antioxidant, which can help protect cells from oxidative damage. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been found to have neuroprotective properties, which may help protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is relatively inexpensive and easy to obtain. However, there are also some limitations to using sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate in laboratory experiments. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is a highly toxic compound and should be handled with care. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can be difficult to purify, which can limit its use in some experiments.
Zukünftige Richtungen
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has many potential future applications in scientific research. It could be used to study the mechanism of enzyme catalysis in greater detail, or to study the effects of various drugs on the body. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to study the effects of oxidative stress on cells and the brain. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could also be used to develop new drugs and treatments for various diseases. Finally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to synthesize new organic compounds for use in various scientific research applications.
Synthesemethoden
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is synthesized from 1-methyl-1H-1,2,3-triazole (MT) and sodium sulfinate (Na2SO3). The reaction is carried out in an aqueous medium at a temperature of 60–80 °C. In the first step, MT is dissolved in water, followed by the addition of Na2SO3. The reaction is then heated to the desired temperature. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.
Eigenschaften
IUPAC Name |
sodium;1-methyltriazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S.Na/c1-6-2-3(4-5-6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDRNHUBQPWWAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
methyl-lambda6-sulfanone](/img/structure/B6602888.png)
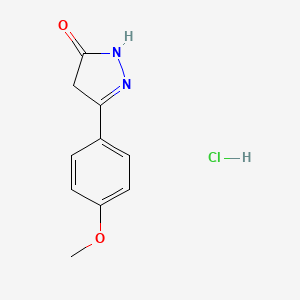
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)
![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
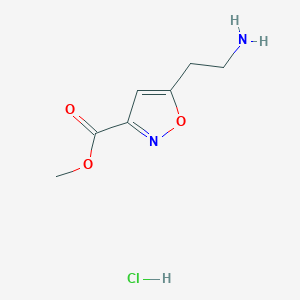
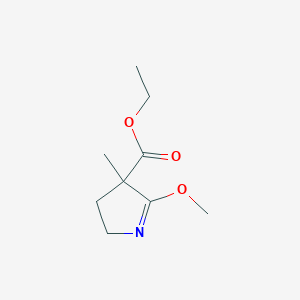
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)
